N-butyl-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-butyl-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.17427596 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
- The synthesis of complex molecules, such as 7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, showcases the intricate steps involved in developing orally active CCR5 antagonists. These methods highlight the relevance of such synthetic pathways in creating pharmaceutical agents with potential applications in treating conditions like HIV (Ikemoto et al., 2005).
Antimicrobial Activities
- The synthesis and evaluation of new 1,2,4-Triazole derivatives for antimicrobial activities demonstrate the potential of such compounds in addressing bacterial and fungal infections. This research area explores the structure-activity relationships necessary for developing new antimicrobials (Bektaş et al., 2010).
Catalytic Activity and Material Science
- Palladium(II) complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes exhibit significant catalytic activity, making them valuable in cross-coupling reactions. Such studies contribute to the field of catalysis, with implications for pharmaceutical synthesis and material science (Turek et al., 2014).
Synthesis of Fluorophores and Dyes
- The use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores highlights the intersection of organic synthesis and material science. Such compounds have applications in developing fluorescent dyes and sensors, underlining the versatile applications of triazole derivatives in creating functional materials (Witalewska et al., 2019).
Properties
IUPAC Name |
N-butyl-1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-4-6-11-17-16(21)15-12(3)20(19-18-15)13-9-7-8-10-14(13)22-5-2/h7-10H,4-6,11H2,1-3H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLGVLPPIOOPID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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